molecular formula C9H11ClFNO B12964226 1-(5-Chloro-2-fluorophenyl)-2-methoxyethanamine

1-(5-Chloro-2-fluorophenyl)-2-methoxyethanamine

Cat. No.: B12964226
M. Wt: 203.64 g/mol
InChI Key: PBCVDRVGZRAEGL-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a methoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-fluorophenyl)-2-methoxyethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-fluoroaniline.

    Methoxylation: The aniline undergoes a methoxylation reaction to introduce the methoxy group. This can be achieved using methanol in the presence of a catalyst such as sulfuric acid.

    Amination: The intermediate product is then subjected to an amination reaction to introduce the ethanamine group. This step often involves the use of ethylene oxide or a similar reagent under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-fluorophenyl)-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields amines or alcohols.

    Substitution: Results in the formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(5-Chloro-2-fluorophenyl)-2-methoxyethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)-2-methoxyethanamine involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro groups enhances its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

    1-(5-Chloro-2-fluorophenyl)-2-ethoxyethanamine: Similar structure but with an ethoxy group instead of a methoxy group.

    1-(5-Chloro-2-fluorophenyl)-2-methylaminopropane: Contains a methylaminopropane moiety instead of methoxyethanamine.

    1-(5-Chloro-2-fluorophenyl)-2-hydroxyethanamine: Features a hydroxy group instead of a methoxy group.

Uniqueness: 1-(5-Chloro-2-fluorophenyl)-2-methoxyethanamine is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, coupled with a methoxyethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

1-(5-chloro-2-fluorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H11ClFNO/c1-13-5-9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,5,12H2,1H3

InChI Key

PBCVDRVGZRAEGL-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=C(C=CC(=C1)Cl)F)N

Origin of Product

United States

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